molecular formula C10H9ClO2 B3024767 3-(4-Chlorophenyl)-2-methylacrylic acid CAS No. 1202-60-4

3-(4-Chlorophenyl)-2-methylacrylic acid

Cat. No.: B3024767
CAS No.: 1202-60-4
M. Wt: 196.63 g/mol
InChI Key: NOJHKAVGUZWMPV-SREVYHEPSA-N
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Description

3-(4-Chlorophenyl)-2-methylacrylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a methylacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methylacrylic acid typically involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-2-methylpropanoic acid

    Reduction: 3-(4-Chlorophenyl)-2-methylpropanoic acid

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-2-methylacrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-methylacrylic acid
  • 3-(4-Fluorophenyl)-2-methylacrylic acid
  • 3-(4-Methylphenyl)-2-methylacrylic acid

Uniqueness

3-(4-Chlorophenyl)-2-methylacrylic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

1202-60-4

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6-

InChI Key

NOJHKAVGUZWMPV-SREVYHEPSA-N

SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)O

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)O

1202-60-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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